5-Bromo-2,3-dichloronaphthalene-1,4-dione
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Overview
Description
5-Bromo-2,3-dichloronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H3BrCl2O2. It is a derivative of naphthoquinone, characterized by the presence of bromine and chlorine atoms on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloronaphthalene-1,4-dione typically involves the bromination and chlorination of naphthoquinone derivatives. One common method includes the chlorination of 1,4-naphthoquinone in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dichloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Bromo-2,3-dichloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dichloronaphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It may also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloronaphthalene-1,4-dione: Lacks the bromine atom but shares similar chemical properties.
5-Bromo-1,4-naphthoquinone: Similar structure but without the chlorine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains additional cyano groups, leading to different reactivity.
Uniqueness
5-Bromo-2,3-dichloronaphthalene-1,4-dione is unique due to the presence of both bromine and chlorine atoms, which influence its chemical reactivity and biological activity. This combination of halogens can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
56961-91-2 |
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Molecular Formula |
C10H3BrCl2O2 |
Molecular Weight |
305.94 g/mol |
IUPAC Name |
5-bromo-2,3-dichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3BrCl2O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H |
InChI Key |
HQRWUXBJZUPAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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